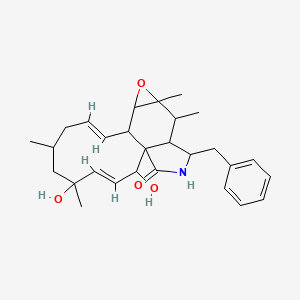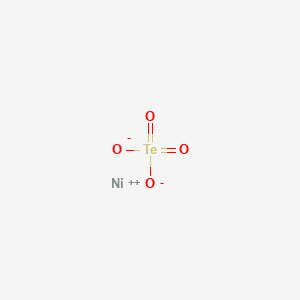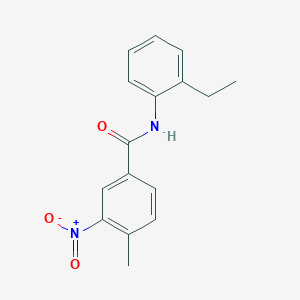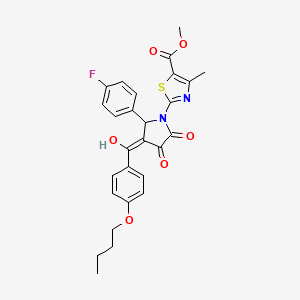
Epoxydeacetylcytochalasin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoxydeacetylcytochalasin H is a fungal metabolite derived from Phomopsis sojae. This compound has garnered attention due to its significant biological activities, including plant growth inhibition and potential antitumor properties . It is structurally characterized by the presence of an epoxy group and a cytochalasin backbone, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of Epoxydeacetylcytochalasin H involves several steps, starting from the extraction of the fungal metabolite from Phomopsis sojae. The process typically includes:
Extraction: The fungal culture is subjected to solvent extraction to isolate the crude metabolite.
Purification: The crude extract is purified using chromatographic techniques such as hydrophobic interaction chromatography and ion exchange chromatography.
Crystallization: The purified compound is then crystallized to obtain high-purity this compound.
Chemical Reactions Analysis
Epoxydeacetylcytochalasin H undergoes various chemical reactions, primarily influenced by its epoxy group and cytochalasin backbone:
Ring-Opening Reactions: The epoxy group can undergo nucleophilic ring-opening reactions, which can proceed via S_N2 or S_N1 mechanisms depending on the reaction conditions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering its functional groups and potentially modifying its biological activity.
Substitution Reactions: The presence of reactive sites on the cytochalasin backbone allows for substitution reactions, where functional groups can be replaced with other substituents.
Common reagents used in these reactions include nucleophiles for ring-opening, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Epoxydeacetylcytochalasin H has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying epoxy group reactivity and cytochalasin derivatives.
Biology: The compound is used to investigate its effects on cell growth and apoptosis, particularly in cancer research.
Medicine: Its potential antitumor activity makes it a candidate for developing new cancer therapies.
Industry: While its industrial applications are limited, its plant growth inhibitory effects suggest potential use in agricultural biotechnology.
Mechanism of Action
The mechanism of action of Epoxydeacetylcytochalasin H involves several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by causing mitochondrial damage and triggering endoplasmic reticulum stress.
Molecular Targets: It affects the expression of proteins associated with apoptosis, autophagy, and stress responses, including MitoROS and mitochondrial membrane potentials.
Pathways: The compound activates pathways related to cell death and stress responses, contributing to its antitumor effects.
Comparison with Similar Compounds
Epoxydeacetylcytochalasin H can be compared with other cytochalasin derivatives, such as:
Cytochalasin B: Known for its ability to disrupt actin filaments and inhibit cell division.
Cytochalasin D: Similar to Cytochalasin B, but with different potency and specificity.
Epoxycytochalasin H: Another epoxy-containing cytochalasin with similar biological activities.
The uniqueness of this compound lies in its specific structural features, such as the epoxy group, which confer distinct reactivity and biological effects compared to other cytochalasins.
Properties
CAS No. |
80618-95-7 |
|---|---|
Molecular Formula |
C28H37NO4 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(3E,9E)-17-benzyl-2,5-dihydroxy-5,7,14,15-tetramethyl-13-oxa-18-azatetracyclo[9.8.0.01,16.012,14]nonadeca-3,9-dien-19-one |
InChI |
InChI=1S/C28H37NO4/c1-17-9-8-12-20-24-27(4,33-24)18(2)23-21(15-19-10-6-5-7-11-19)29-25(31)28(20,23)22(30)13-14-26(3,32)16-17/h5-8,10-14,17-18,20-24,30,32H,9,15-16H2,1-4H3,(H,29,31)/b12-8+,14-13+ |
InChI Key |
COONBRMXQBPXKF-KRQHZRJMSA-N |
Isomeric SMILES |
CC1C/C=C/C2C3C(O3)(C(C4C2(C(/C=C/C(C1)(C)O)O)C(=O)NC4CC5=CC=CC=C5)C)C |
Canonical SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(C=CC(C1)(C)O)O)C(=O)NC4CC5=CC=CC=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14151699.png)
![N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14151703.png)
![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)

![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)
![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)

![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)

